

Application Notes and Protocols for Protein Labeling with DACM

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Compound of Interest

Compound Name: DACM

Cat. No.: B1210941

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Introduction

7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbonyl)coumarin (**DACM**) is a thiol-reactive fluorescent probe widely used for labeling proteins and other molecules containing free sulfhydryl groups. Its coumarin core provides desirable photophysical properties, making it a valuable tool for various applications in biological research, including fluorescence microscopy, immunoassays, and flow cytometry. **DACM**'s maleimide group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond. This high specificity allows for targeted labeling of proteins, often without significantly altering their biological activity.

Upon conjugation to a protein, **DACM** exhibits a significant increase in its fluorescence quantum yield, making it an excellent reagent for detecting and tracking proteins.^[1] This document provides detailed application notes and protocols for the effective use of **DACM** in protein labeling experiments.

Data Presentation

Photophysical and Chemical Properties of DACM

Property	Value	Reference
Full Chemical Name	7-Diethylamino-3-((((2-maleimidyl)ethyl)amino)carbon yl)coumarin	N/A
Molecular Formula	C20H21N3O5	N/A
Molecular Weight	383.40 g/mol	N/A
Excitation Wavelength (λ_{ex})	~396 nm	N/A
Emission Wavelength (λ_{em})	~468 nm	N/A
Reactive Group	Maleimide	[2]
Target Functional Group	Thiol (Sulfhydryl)	[2]
Optimal Reaction pH	6.5 - 7.5	[2][3][4]

Recommended Labeling Conditions

Parameter	Recommended Range	Notes
DACM to Protein Molar Ratio	10:1 to 20:1	This is a starting point and should be optimized for each specific protein and desired degree of labeling.[5]
Protein Concentration	1 - 10 mg/mL	Higher protein concentrations generally lead to more efficient labeling.
Reaction Buffer	Phosphate-buffered saline (PBS), HEPES	The buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT).[3]
Reaction Time	2 hours at room temperature or overnight at 4°C	Incubation time can be adjusted to control the extent of labeling.
Reaction Temperature	4°C to 25°C	Lower temperatures can help maintain protein stability during longer incubation times.

Experimental Protocols

Protocol 1: Cysteine-Specific Labeling of a Protein with DACM

This protocol describes a general procedure for labeling a protein with **DACM**. The amounts of protein and **DACM** can be scaled up or down as needed, maintaining the recommended molar ratios.

Materials:

- Protein of interest with accessible cysteine residues
- DACM** (FW: 383.40 g/mol)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

- Labeling Buffer: 0.1 M Phosphate Buffer, 150 mM NaCl, pH 7.2
- Quenching Solution: 1 M β -mercaptoethanol or L-cysteine in water
- Purification column (e.g., Sephadex G-25 desalting column) or dialysis tubing (10 kDa MWCO)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the Labeling Buffer to a final concentration of 1-10 mg/mL.
 - If the protein solution contains any thiol-containing reagents (e.g., DTT), they must be removed by dialysis or gel filtration prior to labeling.
- **DACM** Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **DACM** in anhydrous DMF or DMSO. For example, dissolve 3.83 mg of **DACM** in 1 mL of solvent.
 - This stock solution should be prepared fresh and protected from light.
- Labeling Reaction:
 - Calculate the required volume of the **DACM** stock solution to achieve the desired molar excess (e.g., 10-fold molar excess).
 - Slowly add the calculated volume of the **DACM** stock solution to the protein solution while gently stirring.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction:
 - To stop the labeling reaction, add the Quenching Solution to a final concentration of 10-20 mM.

- Incubate for 30 minutes at room temperature. The quenching agent will react with any unreacted **DACM**.
- Purification of the Labeled Protein:
 - Remove the unreacted **DACM** and quenching agent by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer (e.g., PBS).
 - Alternatively, perform dialysis against the storage buffer at 4°C with several buffer changes.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules conjugated per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified labeled protein at 280 nm (A_{280}) and at the absorbance maximum of **DACM** (~396 nm, A_{max}).
 - The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of **DACM** at 280 nm.
 - Note: The molar extinction coefficient (ϵ) of **DACM** is required for this calculation. While a specific value for **DACM** is not readily available in the literature, a value for a similar coumarin dye, DEAC (7-diethylamino-3-acetylcoumarin), can be used as an approximation ($\epsilon \approx 23,000 \text{ M}^{-1}\text{cm}^{-1}$ at its absorption maximum).[6] It is recommended to experimentally determine the exact extinction coefficient for **DACM** for precise DOL calculations.

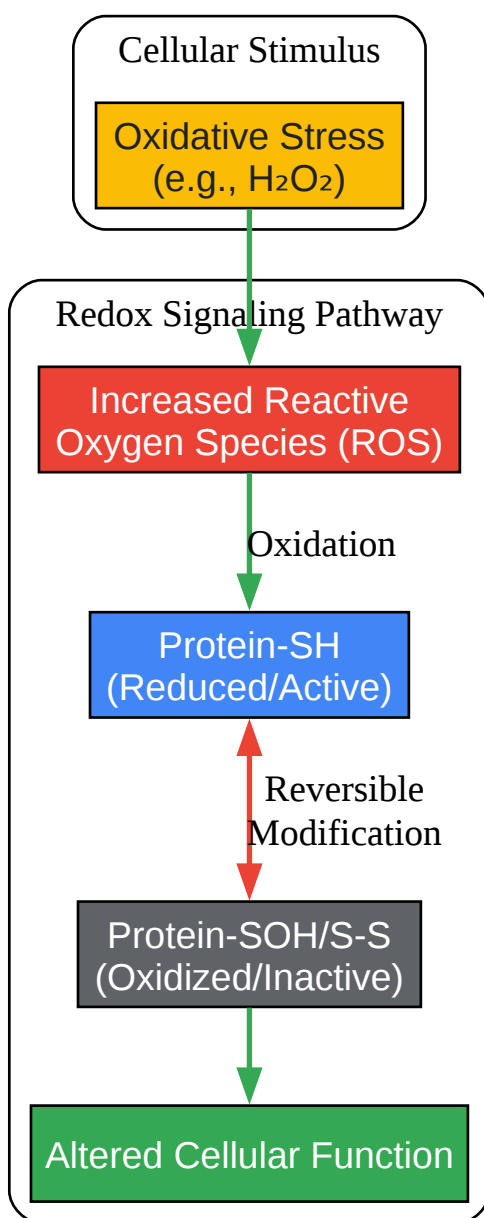
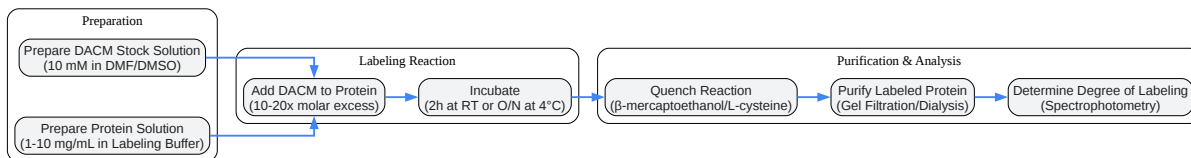
Formula for DOL Calculation:

Where:

- A_{280} = Absorbance of the conjugate at 280 nm
- A_{max} = Absorbance of the conjugate at ~396 nm
- CF_{280} = Correction factor (A_{280} of free **DACM** / A_{max} of free **DACM**)

- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm
- ϵ_{DACM} = Molar extinction coefficient of **DACM** at ~396 nm
- Storage:
 - Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

Mandatory Visualization



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